molecular formula C9H7IN4O B5730858 2-iodo-N-4H-1,2,4-triazol-4-ylbenzamide

2-iodo-N-4H-1,2,4-triazol-4-ylbenzamide

Cat. No. B5730858
M. Wt: 314.08 g/mol
InChI Key: OPPKWACVWFMOBN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-iodo-N-4H-1,2,4-triazol-4-ylbenzamide is a chemical compound that has gained significant attention in scientific research due to its potential applications in the field of medicine. It is a synthetic compound that has been synthesized using various methods and has shown promising results in scientific studies.

Mechanism of Action

The mechanism of action of 2-iodo-N-4H-1,2,4-triazol-4-ylbenzamide is not fully understood. However, it is believed to inhibit the activity of enzymes that are involved in the growth and proliferation of cancer cells and fungi. It is also believed to reduce the production of inflammatory cytokines, which are responsible for causing inflammation in the body.
Biochemical and Physiological Effects:
2-iodo-N-4H-1,2,4-triazol-4-ylbenzamide has been shown to have various biochemical and physiological effects. It has been shown to inhibit the growth of cancer cells, reduce the production of inflammatory cytokines, and inhibit the growth of fungi. Additionally, it has been shown to have low toxicity in animal studies, making it a potential candidate for further development as a therapeutic agent.

Advantages and Limitations for Lab Experiments

One of the main advantages of 2-iodo-N-4H-1,2,4-triazol-4-ylbenzamide for lab experiments is its low toxicity. This makes it a safer alternative to other compounds that may be more toxic. Additionally, it has shown promising results in various studies, making it a potential candidate for further development. However, one of the limitations for lab experiments is the lack of understanding of its mechanism of action, which makes it difficult to optimize its use in experiments.

Future Directions

There are many future directions for the study of 2-iodo-N-4H-1,2,4-triazol-4-ylbenzamide. One direction is to further study its mechanism of action to better understand how it works. Another direction is to optimize its use in experiments to maximize its potential therapeutic benefits. Additionally, further studies can be conducted to evaluate its efficacy in treating various diseases and conditions. Finally, efforts can be made to develop derivatives of 2-iodo-N-4H-1,2,4-triazol-4-ylbenzamide with improved properties, such as increased potency or decreased toxicity.
In conclusion, 2-iodo-N-4H-1,2,4-triazol-4-ylbenzamide is a synthetic compound that has shown potential applications in the field of medicine. It has been synthesized using various methods and has shown promising results in scientific studies. While its mechanism of action is not fully understood, it has been shown to have various biochemical and physiological effects, including inhibiting the growth of cancer cells, reducing the production of inflammatory cytokines, and inhibiting the growth of fungi. While there are advantages and limitations for lab experiments, there are many future directions for the study of 2-iodo-N-4H-1,2,4-triazol-4-ylbenzamide, including further studies of its mechanism of action, optimization of its use in experiments, and development of derivatives with improved properties.

Synthesis Methods

2-iodo-N-4H-1,2,4-triazol-4-ylbenzamide can be synthesized using various methods. One of the most common methods is the reaction between 2-iodobenzoic acid and 4-amino-1,2,4-triazole in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) and a catalyst such as 4-dimethylaminopyridine (DMAP). The reaction yields 2-iodo-N-4H-1,2,4-triazol-4-ylbenzamide as a white crystalline solid.

Scientific Research Applications

2-iodo-N-4H-1,2,4-triazol-4-ylbenzamide has shown potential applications in the field of medicine. It has been studied for its anticancer properties and has shown promising results in inhibiting the growth of cancer cells. It has also been studied for its antifungal properties and has shown potential in treating fungal infections. Additionally, it has been studied for its anti-inflammatory properties and has shown potential in treating inflammatory diseases.

properties

IUPAC Name

2-iodo-N-(1,2,4-triazol-4-yl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7IN4O/c10-8-4-2-1-3-7(8)9(15)13-14-5-11-12-6-14/h1-6H,(H,13,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OPPKWACVWFMOBN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C(=O)NN2C=NN=C2)I
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7IN4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

314.08 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-iodo-N-(4H-1,2,4-triazol-4-yl)benzamide

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